BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular Architecture & Physicochemical
Profile

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Methyl 2-(2,4-
Compound Name:

dinitrophenylthio)acetate
CAS No.: 4871-30-1

Cat. No.: B2600852

Get Quote

Methyl 2-((2,4-dinitrophenyl)thio)acetate is characterized by a highly electron-deficient 2,4-

dinitrophenyl ring coupled to a methyl acetate moiety via a thioether linkage [1]. This unique
push-pull electronic environment makes the sulfur atom relatively stable against oxidation while
rendering the ester group highly susceptible to targeted nucleophilic attacks during
downstream heterocyclic synthesis.

Table 1: Quantitative Physicochemical Properties
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Property Value

Chemical Name Methyl 2-((2,4-dinitrophenyl)thio)acetate
CAS Number 4871-30-1

Molecular Formula C9HBN206S

Molecular Weight 272.23 g/mol

Structural Class Nitroaromatic Thioether / Methyl Ester
Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 7 (6 Oxygen, 1 Sulfur)

Sigma-Aldrich (R702080) [1], ChemicalBook

Supplier Reference
(CB34039199) [2]

Mechanistic Causality: The SNAr Pathway

The synthesis of CAS 4871-30-1 is a textbook example of a Nucleophilic Aromatic Substitution
(SNAr). Understanding the electronic causality of this reaction is critical for optimizing yields
and minimizing side products.

The reaction occurs between 1-chloro-2,4-dinitrobenzene (CDNB) and methyl thioglycolate.
The two strongly electron-withdrawing nitro groups (-NO2) at the ortho and para positions
drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring.
When the thiolate anion attacks the ipso-carbon, it forms a transient, highly stabilized anionic
intermediate known as the Meisenheimer complex [3]. The extended conjugation of the
negative charge into the nitro groups provides the thermodynamic driving force for the reaction,
which concludes with the expulsion of the chloride leaving group to restore aromaticity.
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Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism forming CAS 4871-30-1.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system.
Each step includes observable phenomena that confirm the mechanistic progression of the
reaction.

Objective: High-yield synthesis of Methyl 2-((2,4-dinitrophenyl)thio)acetate. Reagents: 1-
Chloro-2,4-dinitrobenzene (1.0 eq), Methyl thioglycolate (1.0 eq), Triethylamine (1.2 eq),
Anhydrous Methanol.

¢ Step 1: Thiol Activation

o Action: Dissolve methyl thioglycolate in anhydrous methanol at 0 °C. Add triethylamine
(Et3N) dropwise.
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o Causality: Et3N is a mild, non-nucleophilic base. It deprotonates the thiol (pKa ~8.5) to
form the highly nucleophilic thiolate without risking the base-catalyzed hydrolysis of the
methyl ester, which would occur if strong bases like NaOH were used.

e Step 2: Electrophilic Addition
o Action: Slowly add a methanolic solution of CDNB dropwise to the reaction mixture.

o Validation: The solution will immediately flash a transient deep red/orange color. This is the
visual validation of the Meisenheimer complex forming. The extended pi-conjugation of the
intermediate shifts its absorption into the visible spectrum.

o Step 3: Rearomatization & Quenching

o Action: Stir the reaction at room temperature for 2 hours. Pour the mixture into vigorously
stirred ice-cold distilled water.

o Validation: The deep red color will fade to a pale yellow as the chloride ion is eliminated
and aromaticity is restored.

o Causality: The target thioether is highly hydrophobic due to the dinitrophenyl ring. Pouring
it into ice water forces the product to precipitate out as a yellow solid, while the Et3N-HCI
salts and methanol remain dissolved in the aqueous phase.

o Step 4: Isolation & Analytical Validation
o Action: Vacuum filter the yellow precipitate and wash with cold water.

o Validation: Run a TLC (Hexane:Ethyl Acetate 3:1). The product spot will be strongly UV-
active and will have a lower Rf value than the starting CDNB. Confirm identity via 1H-NMR
(CDCI3): Look for the characteristic downfield aromatic protons of the dinitrophenyl ring at
~9.0 ppm (d), 8.4 ppm (dd), and 7.8 ppm (d), alongside the methyl ester singlet at ~3.7
ppm.
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Figure 2: Step-by-step experimental workflow for synthesizing CAS 4871-30-1.

Applications in Advanced Drug Development

In pharmaceutical research, CAS 4871-30-1 serves as a highly versatile building block:

¢ Benzothiazine Scaffold Generation: The proximity of the thioether and the ortho-nitro group
allows for reductive cyclization. By reducing the nitro group to an amine (using Pd/C and H2,
or SnCI2), the newly formed amine can spontaneously attack the adjacent methyl ester. This
intramolecular cyclization yields 1,4-benzothiazine derivatives, a core pharmacophore found
in various anti-inflammatory and antipsychotic drugs.

¢ Bioconjugation and Thiol Probing: The 2,4-dinitrophenyl (DNP) moiety is a classic hapten
and a potent fluorescence quencher. Derivatives of this compound are used to probe
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cysteine residues in proteins. The SNAr chemistry demonstrated in its synthesis mimics the
arylation chemistry used to tag biological thiols in living cells, providing a robust model for
developing cysteine-selective bioconjugation reagents [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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